![molecular formula C9H12F2N2O2 B2435579 N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide CAS No. 2411219-11-7](/img/structure/B2435579.png)
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the field of scientific research. This compound has shown potential in various biological and pharmacological applications, including cancer therapy, neuroprotection, and inflammation modulation.
Wirkmechanismus
The mechanism of action of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of AKT, a protein kinase that is overexpressed in many types of cancer cells. Additionally, it also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, it has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various experimental models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide has several advantages as a research tool, including its high potency and selectivity, low toxicity, and good pharmacokinetic properties. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
Future research on N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide could focus on several areas, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic targets. Additionally, further studies could be conducted to evaluate its potential in other disease models, such as autoimmune disorders and metabolic diseases.
Synthesemethoden
The synthesis of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of 5,5-difluoro-2-oxocyclohexanecarboxylic acid with piperidine, followed by the addition of methylamine and propargyl bromide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer therapy by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has also demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-2-7(14)12-5-6-3-4-9(10,11)8(15)13-6/h2,6H,1,3-5H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASORLXXKXOGMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC(C(=O)N1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.